3-(3-Acetylphenyl)-1,3-oxazolidin-2-one
Overview
Description
3-(3-Acetylphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-acetylphenyl isocyanate with an appropriate amino alcohol. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(3-Acetylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Acetylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, making it a potential candidate for antibiotic development.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,3-oxazolidin-2-one: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-(4-Acetylphenyl)-1,3-oxazolidin-2-one: Similar structure but with the acetyl group in a different position, which can affect its reactivity and biological activity.
Uniqueness
3-(3-Acetylphenyl)-1,3-oxazolidin-2-one is unique due to the specific positioning of the acetyl group, which influences its chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-(3-Acetylphenyl)-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazolidinone ring, which is a five-membered heterocycle containing nitrogen and oxygen. The presence of the acetylphenyl group enhances its reactivity and biological activity.
The primary mechanism of action for this compound involves:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for the development of antibiotic properties .
- Interaction with Molecular Targets : The acetyl group may enhance binding affinity to specific enzymes or receptors, potentially modulating various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness has been compared with other derivatives in terms of Minimum Inhibitory Concentration (MIC) values.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 4 | Methicillin-resistant Staphylococcus aureus |
Other oxazolidinone derivatives | Varies | Various Gram-positive strains |
This table illustrates the comparative effectiveness of this compound against resistant bacterial strains.
Anticancer Potential
Recent studies have highlighted the anticancer potential of oxazolidinones, including derivatives similar to this compound. In vitro studies have shown that certain oxazolidinone derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Case Study Findings :
Research Findings
Numerous studies have been conducted on the biological activities of oxazolidinones:
- Antimicrobial Studies : Investigations into the antibacterial properties have shown promising results against various pathogens, including resistant strains .
- Anticancer Studies : The ability of specific derivatives to induce apoptosis in cancer cells has been documented extensively, showcasing their potential as therapeutic agents in oncology .
Properties
IUPAC Name |
3-(3-acetylphenyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-3-2-4-10(7-9)12-5-6-15-11(12)14/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSEPFZMXONLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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